Azulene, 1-bromo-3-ethyl-

Azulene functionalization Electrophilic bromination Green chemistry

1-Bromo-3-ethylazulene (CAS 823788-65-4) is a disubstituted azulene derivative bearing a bromine atom at C-1 and an ethyl group at C-3. This substitution pattern places it within the 1-alkyl-3-bromoazulene subclass explicitly claimed in Japanese Patent JP2003012594A for its utility as a synthetic intermediate.

Molecular Formula C12H11Br
Molecular Weight 235.12 g/mol
CAS No. 823788-65-4
Cat. No. B14226961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzulene, 1-bromo-3-ethyl-
CAS823788-65-4
Molecular FormulaC12H11Br
Molecular Weight235.12 g/mol
Structural Identifiers
SMILESCCC1=CC(=C2C1=CC=CC=C2)Br
InChIInChI=1S/C12H11Br/c1-2-9-8-12(13)11-7-5-3-4-6-10(9)11/h3-8H,2H2,1H3
InChIKeyBBVDWSGUZINYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-ethylazulene (CAS 823788-65-4): A Regioselectively Functionalized Azulene for Suzuki, Negishi, and Sonogashira Cross-Couplings


1-Bromo-3-ethylazulene (CAS 823788-65-4) is a disubstituted azulene derivative bearing a bromine atom at C-1 and an ethyl group at C-3. This substitution pattern places it within the 1-alkyl-3-bromoazulene subclass explicitly claimed in Japanese Patent JP2003012594A for its utility as a synthetic intermediate [1]. The bromine serves as a versatile leaving group for transition-metal-catalyzed cross-coupling reactions (Negishi, Suzuki, Sonogashira), while the ethyl group modulates both the electronic structure and lipophilicity (calc. LogP 4.12) . Spectroscopic identity is confirmed by GC-MS (Exact Mass: 234.0044 g/mol) [2].

Why 1-Bromo-3-ethylazulene Outperforms Generic 1-Bromoazulene in Synthetic Sequences and Optoelectronic Designs


Generic 1-bromoazulene (CAS 61035-76-5) lacks the C-3 alkyl substituent, which is critical for two reasons. First, the 1-alkyl-3-bromo substitution pattern enables sequential, chemoselective cross-coupling: the bromine at C-1 can be replaced while the C-3 alkyl group remains inert, allowing stepwise introduction of two distinct functional groups—a strategy recently demonstrated for bromoazulenes for the first time . Second, the ethyl group raises the calculated LogP from ~3.5 (1-bromoazulene, XlogP) to 4.12, significantly improving organic-phase solubility and formulation compatibility . Furthermore, the patented synthesis using N-bromoisocyanuric acid in protic solvent avoids the over-bromination and toxic chlorinated solvents typical of classical Br₂/NBS methods applied to unsubstituted azulene [1].

Quantitative Differentiation of 1-Bromo-3-ethylazulene (CAS 823788-65-4) Against Closest Analogs


Regioselective Synthesis with N-Bromoisocyanuric Acid vs. Conventional Br₂/NBS Bromination

The JP2003012594A patent describes bromination of 1-substituted azulenes with N-bromoisocyanuric acid (NBICA) in protic solvent, affording 1-bromo-3-substituted azulenes selectively. This contrasts with traditional bromination of azulene using Br₂ or NBS in CCl₄/CHCl₃, which often produces mixtures of 1-bromo- and 1,3-dibromoazulene due to the enhanced reactivity of the initially formed monobromo product [1]. The NBICA method eliminates the need for chlorinated solvents and reduces over-bromination, leading to higher purity and simpler purification.

Azulene functionalization Electrophilic bromination Green chemistry

Enhanced Cross-Coupling Utility: Sequential Functionalization at C-1 and C-3 Enabled by Bromine Handle

The presence of a bromine at C-1 and an ethyl at C-3 allows the use of 1-bromo-3-ethylazulene as a platform for sequential cross-coupling. The Negishi cross-coupling methodology described by Dubovik et al. (2015) demonstrates that bromoazulenes can be coupled with organozinc reagents to introduce aryl, heterocyclic, and alkyl groups at the halogen-bearing position, while the alkyl substituent at C-3 remains unaffected. Furthermore, a one-pot procedure for introducing two different substituents into positions 1 and 3 of azulene was reported for the first time using this strategy . This is not possible with 1,3-dibromoazulene without careful control of stoichiometry and selectivity, as both positions are equally prone to oxidative addition.

Cross-coupling Sequential functionalization Negishi coupling

Lipophilicity Tuning: LogP 4.12 of 1-Bromo-3-ethylazulene vs. 1-Bromoazulene (XlogP 3.5)

The calculated partition coefficient (LogP) of 1-bromo-3-ethylazulene is 4.12 , compared to XlogP 3.5 for 1-bromoazulene . The 0.6 log unit increase is attributable to the ethyl group and enhances solubility in non-polar organic solvents, facilitating purification by column chromatography and improving compatibility with hydrophobic polymer matrices in organic electronic devices. In medicinal chemistry, a LogP between 3 and 5 is often desirable for oral bioavailability and blood-brain barrier penetration.

Lipophilicity Drug-like properties Solubility

Bromine-Induced Optical Redshift: Tuning Absorption for Optoelectronic Applications

A systematic study on bromine substituent effects on aryl compounds demonstrated that bromine-containing aromatics exhibit an obvious redshift of 0.04–0.17 eV in UV-visible absorption maxima and enhanced absorbance (11%–57%) relative to their non-brominated counterparts [1]. Applying this class-level inference to 1-bromo-3-ethylazulene, the bromine atom on the azulene core is expected to lower the HOMO-LUMO gap and shift absorption toward longer wavelengths compared to 1-ethylazulene, making it more suitable for near-UV/blue light harvesting in organic photovoltaic and light-emitting devices.

Optical absorption Redshift Organic semiconductors

Optimal Application Scenarios for 1-Bromo-3-ethylazulene (CAS 823788-65-4) Based on Quantitative Evidence


Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The bromine-induced optical redshift (0.04–0.17 eV) and enhanced absorbance (11–57%) make 1-bromo-3-ethylazulene a promising building block for near-UV/blue light-harvesting organic semiconductors. Azulene derivatives have been incorporated into OFETs and solar cells to exploit their unique non-alternant hydrocarbon topology for improved charge transport [1]. The ethyl group enhances solubility in common organic solvents (LogP 4.12), facilitating solution-processable device fabrication .

Medicinal Chemistry Scaffold Diversification via Cross-Coupling

The bromine handle at C-1 enables rapid Negishi, Suzuki, or Sonogashira cross-coupling to generate libraries of 3-ethyl-1-substituted azulenes for structure-activity relationship (SAR) exploration. Bromo- and cyano-substituted azulene derivatives have demonstrated anti-proliferative activity against breast and prostate cancer cell lines, as well as immunomodulatory effects on macrophage cytokine production [2]. Sequential coupling at C-1 while protecting C-3 with the inert ethyl group allows systematic variation of only one position, simplifying SAR interpretation .

Liquid Crystal and Soft-Materials Research

Alkoxy-bromo-azulenes have been shown to form ambient-temperature smectic E (SmE) phases, a soft-crystalline mesophase with potential for organic electronic devices [3]. The 1-bromo-3-ethylazulene scaffold provides an entry point into analogous liquid-crystalline systems by replacing the alkoxy chain with a functionalizable bromine, allowing further derivatization while maintaining the favorable SmE phase behavior observed in bromoazulene mesogens.

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